Synthetic Yield and Purity: 2-Chloro-5-methoxypyridine vs. 2-Chloro-5-hydroxypyridine as a Direct Precursor
In a direct synthetic comparison, 2-Chloro-5-methoxypyridine is produced from 2-chloro-5-hydroxypyridine via O-methylation. The optimized procedure using sodium methoxide and methyl iodide in DMF provides a 98% isolated yield of 2-Chloro-5-methoxypyridine as a white solid, following silica gel chromatography purification [1]. This demonstrates a highly efficient conversion from the hydroxyl precursor to the target methyl ether.
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 98% yield |
| Comparator Or Baseline | Precursor: 2-Chloro-5-hydroxypyridine (quantitative conversion) |
| Quantified Difference | 98% conversion efficiency achieved |
| Conditions | Reaction: 2-chloro-5-hydroxypyridine (1.30 g), iodomethane (1.25 mL), 28% NaOMe in MeOH (2.0 mL), DMF (26 mL), room temperature, 1.5 h. |
Why This Matters
This high-yielding synthetic route ensures reliable and cost-effective access to the target compound at scale, a critical factor for procurement and process development.
- [1] ChemicalBook. 139585-48-1: 2-Chloro-5-methoxypyridine. Synthesis and properties. View Source
